(E)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide
Description
(E)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure integrates a 1,2,4-oxadiazole ring substituted with a 1-methylpyrrole group, an acrylamide linker, and a pyridinyl moiety. The (E)-stereochemistry of the acrylamide group is critical for its conformational rigidity, which may influence binding interactions in biological systems.
Properties
IUPAC Name |
(E)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-pyridin-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-21-9-3-5-13(21)16-19-15(23-20-16)11-18-14(22)7-6-12-4-2-8-17-10-12/h2-10H,11H2,1H3,(H,18,22)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJCZESNIKYWMV-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C=CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)/C=C/C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound by exploring its chemical structure, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure features a pyridine ring and an oxadiazole moiety, both of which are known to contribute to various biological activities.
The biological activity of compounds containing pyrrole and oxadiazole rings has been extensively studied. These compounds often exhibit:
- Antimicrobial Activity : The oxadiazole derivatives have been reported to possess antimicrobial properties, potentially through inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.
- Anticancer Activity : Studies suggest that similar compounds can induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell proliferation.
- Anti-inflammatory Effects : Some derivatives have shown the ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation.
Antimicrobial Activity
A review of literature indicates that oxadiazole derivatives exhibit promising antimicrobial properties. For instance, a study demonstrated that certain oxadiazole compounds inhibited the growth of Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Oxadiazole A | 32 | S. aureus |
| Oxadiazole B | 64 | E. coli |
Anticancer Activity
In vitro studies have shown that related compounds can significantly reduce the viability of various cancer cell lines. For example, a compound structurally similar to our target exhibited IC50 values in the low micromolar range against breast cancer cells .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound X | 5.0 | MCF-7 |
| Compound Y | 3.2 | HeLa |
Case Studies
- Pyrrole Derivatives : A study on pyrrole-containing compounds indicated their effectiveness against multidrug-resistant bacteria and highlighted their potential as lead compounds for antibiotic development .
- Oxadiazole-Based Anticancer Agents : Research focusing on oxadiazole derivatives revealed their ability to inhibit tumor growth in xenograft models, suggesting their therapeutic potential in oncology .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
The following compounds share structural or functional similarities with the target molecule:
Comparative Analysis
- Core Heterocycles: The target compound’s 1,2,4-oxadiazole ring offers metabolic stability and hydrogen-bonding capacity, distinct from the benzoimidazopyrimidinone in 3e, which provides π-stacking interactions .
Substituent Effects :
- Biological Relevance: While 3e’s benzoimidazopyrimidinone scaffold is associated with topoisomerase inhibition, the target compound’s oxadiazole-pyridinyl combination is more likely to target ATP-binding pockets in kinases .
Research Findings and Mechanistic Insights
Hypothetical Pharmacological Profile
- Cytotoxicity: Structural analogs like 3e exhibit IC₅₀ values in the nanomolar range against cancer cell lines, implying the target compound may share similar potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
